molecular formula C36H75N B092211 Dioctadecylamine CAS No. 112-99-2

Dioctadecylamine

Cat. No. B092211
CAS RN: 112-99-2
M. Wt: 522 g/mol
InChI Key: HKUFIYBZNQSHQS-UHFFFAOYSA-N
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Description

Dioctadecylamine (2N) is a molecule that has demonstrated a remarkable ability to form thermoreversible gels with various organic liquids. It is an acyclic alkane with a single heteroatom, which allows it to act as both a hydrogen-bond donor and acceptor. This dual functionality is linked to its rodlike structure and is crucial for its efficiency as a gelator. The molecule can form stable gels with substances such as alkanes, aromatic liquids, alkanols, methylene chloride, and silicone oil, maintaining stability at room temperature for extended periods .

Synthesis Analysis

While the synthesis of dioctadecylamine itself is not detailed in the provided papers, the synthesis of related compounds and the general principles of amine synthesis can be inferred. For example, the synthesis of di(hetero)arylamines from nitrosoarenes and boronic acids is described as a mild, transition-metal-free process that is tolerant of a wide range of functional groups . This method could potentially be adapted for the synthesis of dioctadecylamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of dioctadecylamine is crucial for its function as a gelator. Its rodlike shape enables the molecule to form effective hydrogen-bonding interactions, which are essential for the gelation process. The importance of hydrogen bonding is supported by infrared and differential scanning calorimetric measurements, which suggest that these interactions are significant in the strands of the gels formed by dioctadecylamine .

Chemical Reactions Analysis

Dioctadecylamine's ability to form gels indicates that it can participate in non-covalent interactions, particularly hydrogen bonding, with a variety of organic liquids. The molecule's reactivity in forming gels is attributed to its structure, which allows it to act as both a hydrogen-bond donor and acceptor. This property is not only important for gelation but also suggests that dioctadecylamine could engage in other chemical reactions where hydrogen bonding plays a role .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioctadecylamine are closely related to its molecular structure and its ability to self-organize. The molecule's self-organization into plate-like structures in aqueous solutions has been studied, and it has been found that the partial charge distribution within the molecule is influenced by its conformation. Ab initio quantum chemical computations have shown that gas phase charges are sufficient to represent the intrinsic properties of the lipid, which remain consistent despite solvent effects. As the molecule distorts, there are significant fluctuations in the partial charge along its aliphatic chains . This understanding of charge distribution is important for predicting the behavior of dioctadecylamine in various environments and could influence its applications in fields such as drug delivery and materials science .

Scientific Research Applications

  • Monolayer Characteristics : Flores et al. (2003) studied the phase diagram of dioctadecylamine Langmuir monolayer, focusing on textures, phase transitions, and dendritic growth. This research is important for understanding the mesophases of this compound and its physical properties under different conditions (Flores, Ize, Ramos, & Castillo, 2003).

  • Partial Charge Distribution : Huetz, Ramseyer, and Girardet (2003) conducted an ab initio study on dioctadecylamine, examining how different conformations affect its partial charge distribution. This research provides insights into the molecular structure and behavior of dioctadecylamine (Huetz, Ramseyer, & Girardet, 2003).

  • Impurity in Crystal Growth : Simon, Grassi, and Boistelle (1974) measured the growth rate of paraffin C36H74 in the presence of dioctadecylamine as an impurity. This study contributes to understanding how dioctadecylamine affects the crystal growth process (Simon, Grassi, & Boistelle, 1974).

  • Gelation Properties : Abdallah, Lu, and Weiss (1999) explored the abilities of dioctadecylamine to form thermoreversible gels with various organic liquids, indicating its potential in material science and as a medium for various chemical processes (Abdallah, Lu, & Weiss, 1999).

  • Gene Transfection : Yoshikawa et al. (1996) investigated the structure of DNA/DOGS (Dioctadecylamidoglycylspermine) complex, revealing nucleosome-like structures, which has implications in gene transfection and delivery (Yoshikawa, Emi, Kanbe, Yoshikawa, & Saito, 1996).

  • Phase Transfer of Nanoparticles : Soliwoda et al. (2014) described the phase transfer of gold nanoparticles using dioctadecylamine, highlighting its utility in nanotechnology and materials science (Soliwoda et al., 2014).

  • Biodegradability Testing : Van Ginkel et al. (2008) assessed the biodegradation potential of dioctadecylamine in OECD ready biodegradability tests, which is crucial for environmental science and safety evaluation (Van Ginkel, Gancet, Hirschen, Galobardes, Lemaire, & Rosenblom, 2008).

  • Drug Discovery Applications : Drews (2000) highlighted the broad relevance of chemical compounds, including dioctadecylamine, in drug research and development, emphasizing its potential therapeutic applications (Drews, 2000).

  • Transfection Efficiency of DNA Particles : Kichler et al. (1998) studied the impact of dioctadecylamine on the transfection efficiency of lipospermine/DNA particles, contributing to the understanding of its role in gene delivery systems (Kichler, Zauner, Ogris, & Wagner, 1998).

  • Polymeric Micelles for Insulin Delivery : Lin, Chen, and Ling (2011) developed dioctadecylamine-501 polymeric micelles for insulin delivery, showing its potential in drug delivery and pharmaceutical sciences (Lin, Chen, & Ling, 2011).

Safety And Hazards

Dioctadecylamine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised . In case of a spill or leak, it is recommended to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

The global Dioctadecylamine market was valued at a certain amount in 2022 and is projected to reach a higher value by 2029, at a certain CAGR during the forecast period . The influence of COVID-19 and the Russia-Ukraine War were considered while estimating market sizes . The market growth is driven by the rising adoption of Dioctadecylamine in various applications such as fabric softeners, water treatment chemicals, flotation & anti-static agent, herbicides, among others .

properties

IUPAC Name

N-octadecyloctadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H75N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUFIYBZNQSHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059425
Record name 1-Octadecanamine, N-octadecyl-
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Molecular Weight

522.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioctadecylamine

CAS RN

112-99-2
Record name Dioctadecylamine
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Record name Dioctadecylamine
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Record name 1-Octadecanamine, N-octadecyl-
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Record name 1-Octadecanamine, N-octadecyl-
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Record name Dioctadecylamine
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Record name DISTEARYLAMINE
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Synthesis routes and methods

Procedure details

The crude dioctadecylcyanamide (38 g) was suspended in 2.75 M H2SO4 (150 mL) and the mixture was refluxed for 2.5 h. After cooling to room temperature H2O (100 mL), 30% NaOH (100 mL) and CHCl3 (300 mL) were added. The organic phase was separated, dried and evaporated. The solid residue was suspended in Et2O and stirred for 1 h. The solid was filtered and washed with to give the desired compound (15.3 g; 29.3 mmol). Yield 48%. K.F.: 0.20%. The 1H-NMR, 13C-NMR, MS and IR spectra were consistent with the structure.
Name
dioctadecylcyanamide
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
542
Citations
A Flores, P Ize, S Ramos, R Castillo - The Journal of chemical physics, 2003 - pubs.aip.org
… picrate of dioctadecylamine and of dioctadecylamine have been … dioctadecylamine and the screening of the ions in the subphase.In this paper, the phase diagram of dioctadecylamine …
Number of citations: 26 pubs.aip.org
HE Carr, WL Denman… - Industrial & Engineering …, 1962 - ACS Publications
… may decompose to dioctadecylamine and ammonia. Since dioctadecylamine is a relatively poor … has acceptable stability and that dioctadecylamine found was introduced originally with …
Number of citations: 1 pubs.acs.org
M Xu, Y Li, W Li, C Sun, L Wu - Journal of colloid and interface science, 2007 - Elsevier
We used the Langmuir–Blodgett (LB) technique to construct a well-defined and structure-controllable photochromic material—a highly ordered multilayer film composed of …
Number of citations: 29 www.sciencedirect.com
CG Van Ginkel, C Gancet, M Hirschen, M Galobardes… - Chemosphere, 2008 - Elsevier
… To this end, this paper describes the challenges presented by ready biodegradability testing of dioctadecylamine, octadecyltrimethylammonium salt, and alkyl-1,3-diaminopropanes. In …
Number of citations: 21 www.sciencedirect.com
HR Lin, WJ Chen, MH Ling - Journal of Nanoscience and …, 2011 - ingentaconnect.com
In this work, fluorescently labeled smart micelle copolymers which consist of Dioctadecylamine-501 (DODA-501) as the hydrophobic segment, N-isopropylacrylamide (NIPAAm) as well …
Number of citations: 10 www.ingentaconnect.com
E Brynda, I Kminek, S Nešpůrek - Journal of materials science, 1989 - Springer
Langmuir-Blodgett (LB) films prepared from picrate of dioctadecylamine(PDODA) and dioctadecylamine (DODA) were studied for the high picrate dipole moment, potentially effective in …
Number of citations: 4 link.springer.com
P Huetz, C Ramseyer, C Girardet - Chemical physics letters, 2003 - Elsevier
The lipid dioctadecylamine (DODA) has been shown to self-organize in plate-like structures in aqueous solution. While in a previous model, we investigated by simulations its …
Number of citations: 1 www.sciencedirect.com
K Soliwoda, E Tomaszewska, B Tkacz-Szczesna… - Langmuir, 2014 - ACS Publications
… It was found that dioctadecylamine … that the dioctadecylamine-stabilized nanoparticles dispersed in toluene were stable. This indicates that long hydrocarbon chains of dioctadecylamine …
Number of citations: 37 pubs.acs.org
A Flores, E Corvera-Poiré, C Garza… - … : In Honor of Sir Roger J …, 2005 - World Scientific
… The phase diagram of the dioctadecylamine Langmuir monolayer is determined from pressure–… In this paper, the phase diagram of dioctadecylamine (DODA) LM has been determined …
Number of citations: 3 www.worldscientific.com
RM Silverstein - Analytical Chemistry, 1963 - ACS Publications
… of reagent grade dioctadecylamine or trioctadecylamine in 10 ml. of hot isopropyl alcohol. … Repeat using the dioctadecylamine and trioctadecylamine stock solutions. Determine the …
Number of citations: 62 pubs.acs.org

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